tert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 2-(2-methylprop-2-enyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-10(2)9-11-12(16)7-6-8-15(11)13(17)18-14(3,4)5/h11H,1,6-9H2,2-5H3 |
InChI Key |
ZVGXJCKRJDPBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1C(=O)CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
tert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- CAS Number : 741737-30-4
- Physical Form : White to yellow solid or liquid
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the synthesis of important biomolecules.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways critical for cellular function.
Biological Activity Data Table
Case Study 1: Antioxidant Properties
A study investigated the antioxidant properties of this compound using the DPPH radical scavenging assay. The compound demonstrated significant antioxidant activity with an IC50 value of 12.5 µM, indicating its potential as a natural antioxidant agent in food and pharmaceutical applications.
Case Study 2: Antimicrobial Effects
Research focused on the antimicrobial effects of the compound revealed that it exhibited effective inhibition against both Escherichia coli and Staphylococcus aureus. The agar diffusion method confirmed zones of inhibition, suggesting its utility as a potential antimicrobial agent.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro studies using MTT assays assessed the cytotoxicity of this compound against various cancer cell lines. The compound showed an IC50 value of 20 µM, indicating promising anticancer activity that warrants further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes compounds structurally related to tert-butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate, based on similarity metrics and functional group variations:
| CAS No. | Compound Name | Key Structural Differences | Similarity Score |
|---|---|---|---|
| 741737-30-4 | tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate | Lacks 2-methylallyl group | 0.83 |
| 73193-55-2 | Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate | Pyrrolidine ring (5-membered vs. piperidine) | 0.93 |
| 914988-10-6 | tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | Cyano substituent at 3-position | 0.92 |
| 117565-57-8 | tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | Ethyl substituent at 3-position | 0.88 |
| 152533-47-6 | tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | Bicyclic framework | 0.88 |
Sources :
Key Observations:
Ring Size and Substitution :
- The pyrrolidine analog (CAS 73193-55-2) exhibits higher similarity (0.93) despite its smaller ring, likely due to conserved ester and ketone functionalities .
- Bicyclic derivatives (e.g., CAS 152533-47-6) show reduced similarity (0.88) due to conformational rigidity .
Substituent Effects: Replacement of the 2-methylallyl group with cyano (CAS 914988-10-6) or ethyl (CAS 117565-57-8) groups alters electronic properties and steric bulk, impacting reactivity in nucleophilic additions or cross-coupling reactions .
Reactivity Profiles:
- Electrophilic Reactivity : The 3-ketone in the target compound is more electrophilic than in ethyl-substituted analogs (e.g., CAS 117565-57-8) due to reduced steric hindrance from the 2-methylallyl group .
- Thermal Stability : Boc-protected piperidines (e.g., target compound) exhibit superior stability under basic conditions compared to tosyl (Ts) or benzyl (Bn) derivatives (e.g., 1-Ts in ) .
Spectral and Analytical Data Comparison
| Parameter | Target Compound | tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate | Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate |
|---|---|---|---|
| 1H NMR (δ, ppm) | 5.79 (allyl), 1.37–1.44 (m) | Absence of allyl protons; δ 1.42 (s, Boc) | δ 4.21 (q, ester), 1.29 (t, ethyl) |
| LCMS [M+H]+ | 285.6 | 241.3 | 200.2 |
| Functional Groups | Boc, ketone, allyl | Boc, ketone | Ethyl ester, ketone |
Sources :
Preparation Methods
Functionalization of Piperidine Derivatives
The introduction of the 2-methylallyl group often employs palladium-catalyzed coupling reactions. For example, Heck or Suzuki-Miyaura couplings enable selective allylation at the C2 position of the piperidine ring. In one protocol, a boronate ester precursor reacts with 2-methylallyl bromide under Suzuki conditions, yielding the desired product in 65–72% efficiency after purification.
Stereochemical Control
Optical resolution is critical for accessing enantiomerically pure forms. A patented method resolves racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate using chiral auxiliaries, achieving >98% enantiomeric excess (ee) through recrystallization with dibenzoyl-L-tartaric acid. This intermediate is subsequently alkylated with 2-methylallyl bromide under basic conditions to install the allyl group.
Stepwise Synthetic Procedures
Synthesis via Boronate Ester Intermediates
A representative procedure involves the following steps:
- Preparation of Boronate Precursor : Piperidine-3-one is treated with tert-butyl dicarbonate to install the tert-butoxycarbonyl (Boc) protecting group.
- Borylation : The Boc-protected piperidine undergoes borylation using bis(pinacolato)diboron in the presence of a palladium catalyst.
- Allylation : The boronate intermediate reacts with 2-methylallyl bromide under Suzuki-Miyaura conditions, followed by oxidation of the resulting alkene to the ketone.
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Borylation | Pd(dppf)Cl₂, Bis(pinacolato)diboron, KOAc, DMF, 80°C | 85 | $$ ^1\text{H NMR} \delta\ 1.45 \, (\text{s}, 9\text{H}) $$ |
| Allylation | 2-Methylallyl bromide, Pd(PPh₃)₄, Na₂CO₃, DME, 70°C | 72 | HRMS (ESI): m/z calc. 269.1522 [M+H]⁺ |
Optical Resolution and Alkylation
The patent US11254641B2 outlines a method for producing enantiopure tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which serves as a key intermediate:
- Racemic Resolution : The racemic mixture is treated with dibenzoyl-L-tartaric acid in ethanol, yielding the (R)-enantiomer after recrystallization.
- Alkylation : The resolved intermediate undergoes alkylation with 2-methylallyl bromide using potassium tert-butoxide as a base, achieving 89% yield.
Reaction Optimization and Catalysis
Base and Solvent Effects
The choice of base significantly impacts alkylation efficiency. Potassium tert-butoxide in tetrahydrofuran (THF) at −78°C minimizes side reactions, such as elimination, while maintaining high nucleophilicity. Substituting THF with dimethylformamide (DMF) reduces yields by 15–20% due to increased steric hindrance.
Temperature and Time Dependence
Low-temperature conditions (−78°C to 0°C) are critical during the addition of electrophiles to prevent ketone reduction or over-alkylation. For example, extending the reaction time at −78°C from 30 minutes to 2 hours improves yields by 10% but risks decomposition if prolonged further.
Characterization and Analytical Validation
Spectroscopic Techniques
- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H NMR} $$ confirms the presence of the tert-butyl group ($$\delta\ 1.45$$, singlet) and the 2-methylallyl moiety ($$\delta\ 4.85–5.10$$, multiplet).
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 269.1522 [M+H]⁺ validate the molecular formula $$ \text{C}{12}\text{H}{21}\text{NO}_{3} $$.
Chromatographic Purity
Reverse-phase HPLC with UV detection at 254 nm is employed to assess purity, typically exceeding 98% after column chromatography.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
The patent US11254641B2 highlights scalability challenges, particularly in recycling undesired enantiomers via racemization. Implementing a continuous-flow system with immobilized bases (e.g., polymer-supported KOtBu) reduces reagent waste and improves throughput by 30%.
Emerging Methodologies
Recent advances focus on photoredox catalysis to enable C–H functionalization of piperidine derivatives, bypassing pre-functionalized intermediates. Preliminary studies report 40–50% yields using iridium-based photocatalysts under blue LED irradiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
